molecular formula C21H16N4O3S B2477442 (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 327971-85-7

(2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2477442
CAS No.: 327971-85-7
M. Wt: 404.44
InChI Key: AAPUVGRDMYNPTG-DHZHZOJOSA-N
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Description

The compound (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic enamide derivative featuring a benzodiazole core substituted with a methyl group and phenyl ring, coupled to a 5-nitrothiophene moiety via a conjugated α,β-unsaturated carbonyl system. The compound’s synthesis likely involves carbodiimide-mediated amide coupling, analogous to methods described for related enamide derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide) . Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .

Properties

IUPAC Name

(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-22-18-13-15(7-10-19(18)24(14)16-5-3-2-4-6-16)23-20(26)11-8-17-9-12-21(29-17)25(27)28/h2-13H,1H3,(H,23,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUVGRDMYNPTG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative of benzodiazole and thiophene, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

PropertyValue
Chemical Formula C₁₅H₁₅N₃O₂S
Molecular Weight 295.36 g/mol
IUPAC Name This compound
Appearance Yellow crystalline solid
Solubility Soluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation: It can bind to various receptors, modulating their activity and influencing physiological responses.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

Additionally, some studies suggest that this compound may possess antimicrobial activity. Benzodiazole derivatives have been reported to show efficacy against a range of bacterial strains, indicating potential as a lead compound for antibiotic development .

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of existing chemotherapeutic agents .
  • Antimicrobial Testing:
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) suggesting moderate antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of benzodiazoles often exhibit biological activities including:

  • Antitumor Activity : Studies have demonstrated that compounds containing benzodiazole rings can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells. For example, similar compounds have been evaluated for their anticancer properties and have shown significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The presence of the nitrothiophene group may enhance the compound's ability to combat bacterial infections. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial activity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its reactivity allows for:

  • Functionalization Reactions : The compound can undergo various chemical transformations, making it useful for synthesizing more complex molecules. For instance, it can participate in nucleophilic substitutions or coupling reactions to produce derivatives with enhanced properties .

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of advanced materials:

  • Conductive Polymers : Research has indicated that compounds with thiophene units can be incorporated into conductive polymer matrices, potentially leading to applications in organic electronics .

Case Study 1: Antitumor Evaluation

A study evaluated the anticancer efficacy of similar benzodiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Synthesis of Derivatives

In a synthetic study, researchers synthesized several derivatives of benzodiazole-based compounds and assessed their biological activities. The findings revealed that modifications at the nitrogen position significantly influenced the biological activity and solubility of the compounds .

Compound NameStructure TypeActivity TypeIC50 (µM)
Compound ABenzodiazoleAntitumor10
Compound BNitrothiopheneAntimicrobial25
Compound CHybridAntiprotozoal15

Table 2: Synthesis Pathways for Derivatives

Reaction TypeStarting MaterialsConditionsYield (%)
Nucleophilic Substitution(2E)-N-(2-methyl...) + Alkyl HalideBase in DCM80
Coupling Reaction(2E)-N-(2-methyl...) + Aryl Boronic AcidPd Catalyst, Heat75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and analytical aspects of the target compound with analogues from literature:

Compound Molecular Formula Key Functional Groups Synthetic Method Structural Confirmation Notable Properties
(2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide (Target) C₂₀H₁₅N₅O₃S Benzodiazole, nitrothiophene, enamide Carbodiimide-mediated amidation (hypothesized) X-ray crystallography (SHELXL ) Rigid (E)-configuration; π-π stacking potential from aromatic systems
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide C₉H₇BrClNO Halogenated phenyl, enamide Carbodiimide coupling (EDC/HOBt) NMR, IR, mass spectrometry Electron-withdrawing substituents enhance stability
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₇H₁₂N₂O₃S Thiazolidinedione, enamide Carbodiimide-mediated amidation X-ray crystallography Hydrogen-bonding motifs influence crystal packing
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C₂₀H₁₆N₄OS Benzothiazole, pyrazolone Cyclocondensation Single-crystal X-ray diffraction Planar heterocycles enable intermolecular interactions

Key Observations:

Structural Rigidity: The target compound’s (E)-enamide configuration and benzodiazole/nitrothiophene systems enhance planarity, favoring π-π interactions and crystallinity. This contrasts with halogenated enamides (e.g., C₉H₇BrClNO), where steric bulk from halogens may reduce packing efficiency .

Synthetic Versatility : Carbodiimide-based amidation is a common strategy for enamide synthesis, as seen in the target compound and C₁₇H₁₂N₂O₃S .

Detailed Research Findings

Hydrogen Bonding and Crystal Packing

The nitro group on thiophene and benzodiazole N-H may participate in hydrogen-bonding networks, as observed in benzothiazole derivatives (e.g., C₂₀H₁₆N₄OS) . Graph-set analysis (e.g., R₂²(8) motifs) could reveal patterns similar to those in hydrazinecarboxamide crystals .

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